molecular formula C23H24N2OS B2494400 2-(Naphthalen-1-yl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone CAS No. 1421476-90-5

2-(Naphthalen-1-yl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2494400
CAS No.: 1421476-90-5
M. Wt: 376.52
InChI Key: SYWSGQKSDDGCOR-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its complex structure incorporates a naphthalene ring system, a piperidine scaffold, and a pyridinylthio moiety, which are privileged structures frequently found in pharmacologically active compounds. The naphthalene group is a common feature in molecules that interact with biological targets, as seen in compounds like WAY-262611, a Wnt/β-catenin agonist that has been shown to increase bone formation rate . The piperidine ring is a fundamental building block in many bioactive molecules, contributing to target binding and pharmacokinetic properties. The presence of the (pyridin-2-ylthio)methyl group is particularly notable, as sulfur-containing heterocycles like thiazole and pyridine are well-established for their diverse biological activities and their ability to participate in key molecular interactions with enzymes and receptors . This molecular architecture suggests potential for interacting with a range of biological targets. Heterocyclic cores, such as the 1,3,4-oxadiazole and thiazole rings found in various investigational compounds, are known to inhibit critical cancer-associated enzymes and pathways, including thymidylate synthase, HDAC, and topoisomerase II . Similarly, the naphthalene component is a scaffold present in molecules being investigated for their ability to target specific cancer pathways, such as those involving Keap1 or altered glucose metabolism in cancer cells . Researchers may find this compound valuable as a chemical probe for studying novel biological pathways, a lead compound for structure-activity relationship (SAR) studies, or a synthetic intermediate for further derivatization. It is supplied as a high-purity material to ensure consistent and reliable experimental results in biochemical screening, target identification, and mechanistic studies. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-naphthalen-1-yl-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c26-23(16-20-8-5-7-19-6-1-2-9-21(19)20)25-14-11-18(12-15-25)17-27-22-10-3-4-13-24-22/h1-10,13,18H,11-12,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWSGQKSDDGCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the piperidine ring through a series of substitution and addition reactions. The pyridine ring is then attached via a thioether linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the thioether linkage.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its therapeutic potential . Research indicates that it may interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest it could have applications in treating neurological disorders and other conditions related to its molecular targets. For instance, its structure allows it to serve as a scaffold for developing new pharmaceuticals aimed at specific biological interactions.

Case Study: Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of derivatives related to this compound. For example, certain derivatives have shown significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial effects . This highlights the compound's potential as a lead structure for new antimicrobial agents.

Materials Science

The unique electronic properties of 2-(Naphthalen-1-yl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone make it a candidate for developing advanced materials. Its ability to form stable complexes with metals or other organic compounds can be exploited in creating new materials with specific electronic characteristics.

Biological Research

In biological research, the compound can act as a probe to study various biological processes due to its ability to interact with multiple molecular targets. This versatility allows researchers to investigate its role in different signaling pathways and cellular mechanisms.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thioether Linkage : This is achieved by reacting pyridine-2-thiol with a suitable halomethyl piperidine derivative under basic conditions.
  • Coupling with Naphthalene Derivative : The intermediate product is coupled with a naphthalene derivative using methods such as Friedel-Crafts acylation .

Comparison of Structural Features

Compound NameStructural FeaturesUnique Properties
2-(Naphthalen-1-yl)-1-(4-methylthio)piperidin-1-yl)ethanoneNaphthalene, piperidineLacks pyridine functionality
2-(Naphthalen-1-yl)-1-(4-pyridin-3-thiomethyl)piperidin-1-yl)ethanoneNaphthalene, piperidineDifferent pyridine position

The structural uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Isomerization Dynamics: Compounds like 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibit dynamic isomerization due to restricted rotation around the amide bond, with energy barriers (~67 kJ/mol) influencing conformational stability .
  • Synthetic Challenges: The moderate yield (44%) reported for naphthalene-containing analogs underscores the difficulty of coupling bulky aromatic groups to piperidine-ethanone frameworks. Copper iodide catalysis is common but may require optimization for sulfur-containing variants.
  • Electronic Effects : The pyridin-2-ylthio methyl group distinguishes the target compound from analogs with nitro (e.g., ) or methoxy (e.g., ) substituents. Sulfur’s electronegativity and lone pairs could enhance π-stacking with biological targets or alter solubility .
Physicochemical and Pharmacological Properties
  • Lipophilicity: The naphthalene moiety and pyridin-2-ylthio group likely increase logP compared to simpler phenyl-piperidine ethanones (e.g., ). This could enhance membrane permeability but reduce aqueous solubility.
  • Biological Activity: While direct data are lacking, structurally related compounds exhibit diverse activities. For example, piperidinyl ethanones with nitro groups show conformational sensitivity , whereas naphthalene-containing analogs (e.g., ) have been studied for their crystal packing and steric effects, which are critical for solid-state formulation.

Biological Activity

2-(Naphthalen-1-yl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone, a complex organic compound, has piqued interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes a naphthalene moiety, a piperidine ring, and a pyridine ring connected via a thioether bond, which may confer distinct pharmacological properties.

The synthesis typically involves multi-step organic reactions, starting with the formation of the thioether linkage between the pyridine and piperidine derivatives, followed by coupling with a naphthalene derivative. Common reagents include various catalysts and solvents to optimize yield and purity. The compound's molecular formula is C23H24N2OSC_{23}H_{24}N_{2}OS with a molecular weight of 376.5 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor of certain enzymes involved in disease pathways. Preliminary studies suggest its potential therapeutic applications in various medical fields, including oncology and infectious diseases.

The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, potentially leading to therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : In vitro studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, related compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Cytotoxicity : Research has indicated that the compound may possess cytotoxic effects against cancer cell lines. In one study, related compounds were tested for their ability to inhibit cell growth in breast and colon cancer cells, showing promising results that warrant further investigation into their mechanisms .
  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, which could be beneficial in drug development for conditions like cancer and metabolic disorders. Specific enzyme targets and inhibition pathways are currently under evaluation.

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line IC/MIC Values Reference
AntimicrobialStaphylococcus aureusMIC: 0.22 - 0.25 μg/mL
AntimicrobialStaphylococcus epidermidisMIC: 0.22 - 0.25 μg/mL
CytotoxicityBreast cancer cell linesNot specified
CytotoxicityColon cancer cell linesNot specified
Enzyme InhibitionVarious enzymesNot specified

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